

Solubility and Stability of 1-Carbamoylpiperidine-4-Carboxylic Acid: A Comprehensive Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-carbamoylpiperidine-4-carboxylic Acid

Cat. No.: B3024036

[Get Quote](#)

Abstract

1-Carbamoylpiperidine-4-carboxylic acid is a molecule of interest in pharmaceutical development, featuring a unique combination of a piperidine core, a carboxylic acid, and a carbamoyl (amide) group. This guide provides a detailed examination of its solubility and stability, two critical parameters that govern its developability into a viable drug product. We will explore its physicochemical properties, solubility profile in various pharmaceutically relevant solvents, and its stability under forced degradation conditions. This document serves as a technical resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to guide laboratory investigations.

Introduction: The Significance of a Pre-formulation Candidate

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous scientific evaluation. **1-Carbamoylpiperidine-4-carboxylic acid** (PubChem CID: 3875700) presents a structural motif that is valuable in medicinal chemistry.^[1] Its piperidine scaffold offers a three-dimensional structure that can be optimized for target binding, while the carboxylic acid and carbamoyl groups provide key hydrogen bonding donors and acceptors.

However, before significant resources are invested in pharmacological and toxicological studies, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Poor solubility can lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide addresses these core challenges by providing a framework for the systematic evaluation of this compound.

Core Physicochemical Properties

A molecule's behavior in solution is dictated by its intrinsic properties. The structure of **1-carbamoylpiperidine-4-carboxylic acid**, with its polar functional groups, suggests a degree of aqueous solubility, but its overall profile must be determined empirically.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O ₃	PubChem[1]
Molecular Weight	172.18 g/mol	PubChem[1]
IUPAC Name	1-carbamoylpiperidine-4-carboxylic acid	PubChem[1]
XLogP3-AA (Predicted)	-0.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]

The negative XLogP3 value suggests a hydrophilic character, predicting favorable solubility in polar solvents. The presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen, albeit as an amide) center implies that solubility will be highly dependent on pH.

Solubility Profile: A Multifaceted Assessment

Solubility is not a single value but a profile that depends on the solvent system, temperature, and pH. For drug development, assessing solubility in a range of pharmaceutically acceptable solvents is crucial for formulation design, from initial in-vitro assays to final dosage forms.

Theoretical Considerations & Solvent Selection

The molecule's structure offers insights into its expected solubility:

- Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid and carbamoyl groups can form strong hydrogen bonds with protic solvents, suggesting good solubility.[2]
- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should effectively solvate the molecule.
- Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's high polarity, solubility is expected to be very low in these solvents.[3]
- pH Influence: The carboxylic acid group ($pK_a \sim 4-5$) will be deprotonated and negatively charged at pH values above its pK_a , significantly increasing aqueous solubility. Conversely, in strongly acidic conditions, the carbamoyl group could potentially be protonated, also affecting solubility.[3]

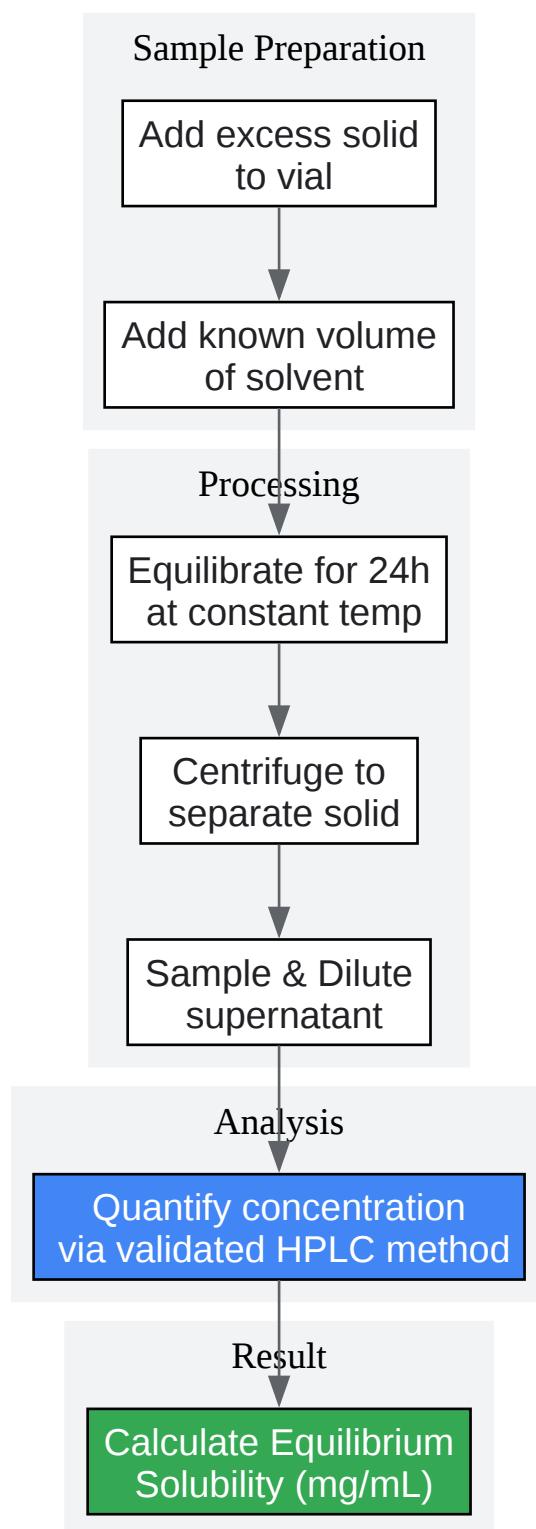
Representative Equilibrium Solubility Data

The following table presents hypothetical, yet representative, data from a typical equilibrium solubility study conducted at room temperature ($\sim 25^\circ\text{C}$).

Solvent System	Classification	Expected Solubility (mg/mL)	Rationale for Inclusion
Water (pH 7.4)	Polar Protic	> 20	Simulates physiological conditions.
0.1 M HCl (pH 1)	Aqueous Acidic	5 - 15	Simulates gastric fluid.
0.1 M NaOH (pH 13)	Aqueous Basic	> 50	Assesses solubility at high pH where the acid is fully ionized.
Ethanol	Polar Protic	> 30	Common co-solvent in formulations.
Propylene Glycol	Polar Protic	> 25	Common vehicle for oral and parenteral formulations.
DMSO	Polar Aprotic	> 100	Standard solvent for stock solutions in biological screening.
Acetonitrile	Polar Aprotic	1 - 5	Used in analytical and purification workflows (e.g., HPLC).
Hexane	Non-Polar	< 0.1	Represents highly lipophilic environments.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

This protocol ensures the measurement of true equilibrium solubility, providing a reliable baseline for formulation development.


Objective: To determine the saturation solubility of **1-carbamoylpiperidine-4-carboxylic acid** in various solvents.

Methodology:

- Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a 1.5 mL glass vial.
- Solvent Addition: Add a known volume of the selected solvent (e.g., 0.5 mL) to the vial.
- Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer at a constant temperature (e.g., 25°C). Allow the suspension to equilibrate for at least 24 hours to ensure saturation is reached.
- Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Sampling & Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, typically RP-HPLC with UV detection.[4][5]
- Calculation: Determine the original concentration in the supernatant based on the dilution factor and the quantified concentration. This value represents the equilibrium solubility.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Assessment.

Stability Profile: Uncovering Potential Liabilities

Stability testing is a non-negotiable aspect of drug development, designed to understand how a drug substance changes under the influence of environmental factors.^[6] Forced degradation (or stress testing) is an accelerated process that intentionally degrades the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.^{[7][8]}

Potential Degradation Pathways

Based on the functional groups present in **1-carbamoylpiperidine-4-carboxylic acid**, we can anticipate several degradation pathways:

- Hydrolytic Degradation:
 - Acidic: The carbamoyl (amide) bond may undergo hydrolysis under strong acidic conditions and heat, yielding piperidine-4-carboxylic acid and ammonia.
 - Basic: Base-catalyzed hydrolysis of the amide is also a common degradation route.
- Oxidative Degradation: The piperidine ring, specifically the tertiary amine nitrogen (within the amide linkage), can be susceptible to oxidation, potentially forming an N-oxide or other ring-opened products.^{[7][9]}
- Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid group could occur.^[7]
- Photodegradation: Exposure to high-intensity light, particularly UV, can initiate free-radical-mediated degradation pathways.^[7]

Representative Forced Degradation Data

The following table summarizes hypothetical outcomes from a forced degradation study. A robust stability-indicating HPLC method would be used to separate the parent compound from all generated degradants.

Stress Condition	Parameters	% Degradation of Parent	No. of Degradants	Observations
Acid Hydrolysis	0.1 M HCl, 60°C, 24h	~15%	1 major	Peak consistent with hydrolysis of the carbamoyl group.
Base Hydrolysis	0.1 M NaOH, 60°C, 8h	~25%	1 major, 1 minor	Rapid degradation, primary peak consistent with hydrolysis.
Oxidation	3% H ₂ O ₂ , RT, 24h	~10%	2 minor	Formation of more polar species, likely N-oxides.
Thermal	80°C, 72h (Solid)	< 2%	0	Compound is highly stable to dry heat.
Photolytic	ICH Q1B, 7 days	< 5%	1 minor	Minor sensitivity to light, requires protective packaging.
Control	RT, 72h (Solution)	< 1%	0	Confirms stability in the analytical diluent.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for **1-carbamoylpiperidine-4-carboxylic acid** and to qualify a stability-indicating analytical method.

Methodology:

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
- Stress Conditions:
 - Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60-80°C.
 - Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60-80°C.
 - Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
 - Thermal (Solution): Heat a sample of the stock solution at 80°C.
 - Thermal (Solid): Place the solid powder in an oven at 80°C.
 - Photolytic: Expose solid and solution samples to light conditions as specified by ICH Q1B guidelines.
- Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
- Sample Quenching:
 - Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.
 - Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS can be used for structural elucidation of degradants.

Diagram of Potential Degradation Pathways

This diagram illustrates the primary sites of molecular vulnerability under hydrolytic and oxidative stress.

[Click to download full resolution via product page](#)

Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a hydrophilic molecule with good predicted solubility in polar, aqueous-based solvent systems, a favorable characteristic for pharmaceutical development. Its solubility is expected to be highly pH-dependent, increasing significantly in basic conditions due to the ionization of the carboxylic acid. From a stability perspective, the primary liability appears to be the hydrolysis of the carbamoyl group under both acidic and basic conditions, a factor that must be carefully controlled during formulation and storage. The compound shows lesser sensitivity to oxidation and is relatively stable to heat and light. The protocols and insights provided in this guide offer a robust framework for empirically confirming these characteristics and advancing the pre-formulation assessment of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility and Stability of 1-Carbamoylpiperidine-4-Carboxylic Acid: A Comprehensive Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024036#solubility-and-stability-of-1-carbamoylpiperidine-4-carboxylic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com